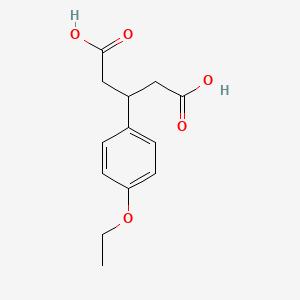

3-(4-ethoxyphenyl)pentanedioic acid

Overview

Description

The 3-(4-ethoxyphenyl)pentanedioic acid, also known as ethyl ferulate, is a natural compound found in many plants, including rice bran, wheat, and coffee. This compound has been studied extensively due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. In

Scientific Research Applications

Atmospheric Chemistry and Environmental Science

- Aerosol Analysis and Organic Tracers :

- A study explored the polar organic compounds in atmospheric particulate matter (PM2.5) and compared them with secondary organic aerosol produced from natural hydrocarbons. Among various multifunctional organic compounds identified, similar compounds to 3-(4-ethoxyphenyl)pentanedioic acid were proposed as potential atmospheric tracers for secondary organic aerosol from monoterpenes. These compounds play a role in contributing to the regional and global aerosol burden (Jaoui et al., 2005).

Biochemistry and Antineoplastic Activity

- Derivatives in Antineoplastic Activity :

- Research focused on synthesizing and characterizing novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, including basic compounds like 2-(4-methylphenylsulfonamido)pentanedioic acid. These compounds were evaluated for their antineoplastic activity both in vitro and in vivo against various human cell lines and in animal models. Specific derivatives showed promising activity, indicating the potential of these compounds in cancer therapy (Dutta et al., 2014).

Plant Science

- Plant Immunity and Signal Pathways :

- A study explored the effects of 3-pentanol and its derivatives on plant systemic resistance. Exposure to these compounds elicited an immune response in Arabidopsis seedlings against a bacterial pathogen. The research emphasized the 3-pentanol-mediated immune response involving salicylic acid (SA) and jasmonic acid (JA) signaling pathways, highlighting the role of such compounds in plant defense mechanisms (Song et al., 2015).

Medical Imaging

- Radiopacity and X-Ray Imaging Applications :

- A study synthesized a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, and evaluated its potential for X-ray imaging. The compound demonstrated substantial radiopacity and non-cytotoxicity to fibroblast cells, indicating its suitability for clinical X-ray imaging applications (Gopan et al., 2021).

Properties

IUPAC Name |

3-(4-ethoxyphenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-18-11-5-3-9(4-6-11)10(7-12(14)15)8-13(16)17/h3-6,10H,2,7-8H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLCQAHAJKLECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

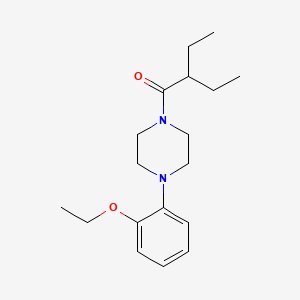

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)

![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)

![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)

![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)

![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)

![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)